Chain Length Defines Spatial Reach: PEG20 vs. PEG8 in PROTAC Linker Design
S-acetyl-PEG20-alcohol provides a 20-unit PEG chain, corresponding to an extended length of approximately 70–80 Å, enabling optimal spatial separation between target protein and E3 ligase ligands in PROTAC design . In contrast, shorter S-acetyl-PEG8-alcohol offers only ~28–32 Å, which may restrict ternary complex formation for targets with deep binding pockets or when both ligands require greater distance .
| Evidence Dimension | PEG chain length (extended conformation) |
|---|---|
| Target Compound Data | 20 ethylene glycol units; ~70–80 Å |
| Comparator Or Baseline | S-acetyl-PEG8-alcohol: 8 ethylene glycol units; ~28–32 Å |
| Quantified Difference | 12 additional EG units; ~2.5× greater extended length |
| Conditions | Based on standard PEG monomer length of ~3.5 Å per ethylene glycol unit |
Why This Matters
Linker length directly impacts PROTAC degradation efficiency; selecting the correct PEG unit count (20 vs. 8) can be the difference between suboptimal and optimal ternary complex geometry.
